molecular formula C11H14BrNO B15065708 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one

Cat. No.: B15065708
M. Wt: 256.14 g/mol
InChI Key: MKMBLWVMGKSBQM-UHFFFAOYSA-N
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Description

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one is an organic compound with the molecular formula C11H14BrNO It is a brominated ketone derivative that features a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-[4-(dimethylamino)phenyl]propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. The dimethylamino group can influence the compound’s reactivity and interactions with other molecules through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-phenylpropan-2-one: Lacks the dimethylamino group, resulting in different reactivity and applications.

    3-[4-(Dimethylamino)phenyl]propan-2-one: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    1-Bromo-2-phenylpropan-2-one: Different position of the bromine atom, leading to variations in chemical behavior.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-bromo-3-[4-(dimethylamino)phenyl]propan-2-one

InChI

InChI=1S/C11H14BrNO/c1-13(2)10-5-3-9(4-6-10)7-11(14)8-12/h3-6H,7-8H2,1-2H3

InChI Key

MKMBLWVMGKSBQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)CBr

Origin of Product

United States

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